molecular formula C12H16N4O B8626234 5-(2-Piperazin-1-ylethyl)-2,1,3-benzoxadiazole

5-(2-Piperazin-1-ylethyl)-2,1,3-benzoxadiazole

Cat. No.: B8626234
M. Wt: 232.28 g/mol
InChI Key: FUAJPBCATCQDIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Piperazin-1-ylethyl)-2,1,3-benzoxadiazole is a compound that features a benzofurazan moiety linked to a piperazine ring via an ethyl chain. Benzofurazan derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, and anti-viral properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Properties

Molecular Formula

C12H16N4O

Molecular Weight

232.28 g/mol

IUPAC Name

5-(2-piperazin-1-ylethyl)-2,1,3-benzoxadiazole

InChI

InChI=1S/C12H16N4O/c1-2-11-12(15-17-14-11)9-10(1)3-6-16-7-4-13-5-8-16/h1-2,9,13H,3-8H2

InChI Key

FUAJPBCATCQDIV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCC2=CC3=NON=C3C=C2

Origin of Product

United States

Preparation Methods

The synthesis of 5-(2-Piperazin-1-ylethyl)-2,1,3-benzoxadiazole typically involves the reaction of benzofurazan derivatives with piperazine. One common method includes the nucleophilic substitution reaction where benzofurazan is reacted with piperazine in the presence of a suitable base . The reaction conditions often involve moderate temperatures and solvents like ethanol or methanol. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity.

Chemical Reactions Analysis

5-(2-Piperazin-1-ylethyl)-2,1,3-benzoxadiazole undergoes various chemical reactions, including:

Scientific Research Applications

5-(2-Piperazin-1-ylethyl)-2,1,3-benzoxadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activities make it useful in studying cellular processes and developing potential therapeutic agents.

    Medicine: Due to its anti-tumor and antibacterial properties, it is investigated for potential use in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(2-Piperazin-1-ylethyl)-2,1,3-benzoxadiazole involves its interaction with specific molecular targets. The benzofurazan moiety can interact with cellular proteins and enzymes, leading to the modulation of various biochemical pathways. These interactions can result in the inhibition of tumor cell growth, antibacterial effects, and other biological activities .

Comparison with Similar Compounds

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